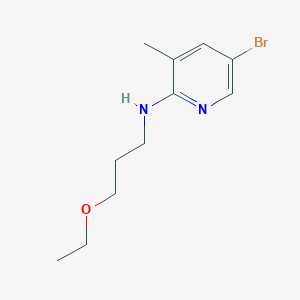

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine

Beschreibung

Molecular Architecture

The molecular architecture of 5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine centers around a pyridine heterocyclic core that serves as the fundamental structural framework. The pyridine ring contains a nitrogen atom at the 1-position, providing the characteristic aromatic character and electron-withdrawing properties typical of azine compounds. The ring system bears three distinct substituents that significantly influence the overall molecular geometry and electronic distribution.

The bromine atom occupies the 5-position of the pyridine ring, introducing substantial steric bulk and electronic effects through its halogen bonding capabilities. This halogen substitution creates a polarizable site that can participate in intermolecular interactions and influences the compound's physicochemical properties. The methyl group at the 3-position provides additional steric hindrance and contributes to the hydrophobic character of the molecule while maintaining relatively modest spatial requirements.

The most structurally complex substituent involves the N-(3-ethoxypropyl)amine group attached at the 2-position of the pyridine ring. This extended aliphatic chain consists of a three-carbon propyl linker terminating in an ethoxy group, creating a flexible appendage that can adopt multiple conformational states. The amine nitrogen connecting this chain to the pyridine ring introduces hydrogen bonding capability and basic character to the molecule.

| Structural Component | Position | Molecular Fragment | Contribution |

|---|---|---|---|

| Pyridine Ring | Core | C₅H₄N | Aromatic framework |

| Bromine Atom | 5-position | Br | Halogen bonding site |

| Methyl Group | 3-position | CH₃ | Steric and hydrophobic effects |

| Ethoxypropylamine | 2-position | NH-CH₂CH₂CH₂-O-CH₂CH₃ | Flexible polar chain |

The complete molecular structure exhibits a canonical SMILES representation of CCOCCCNC1=NC=C(C=C1C)Br, which captures the connectivity pattern and demonstrates the branched nature of the ethoxypropyl substituent. The InChI identifier InChI=1S/C11H17BrN2O/c1-3-15-6-4-5-13-11-9(2)7-10(12)8-14-11/h7-8H,3-6H2,1-2H3,(H,13,14) provides additional structural validation and confirms the hydrogen distribution pattern throughout the molecule.

Stereochemical Features

The stereochemical analysis of this compound reveals several important features related to molecular conformation and spatial arrangements. The compound lacks defined stereogenic centers in its current structure, as all carbon atoms maintain either sp² hybridization within the aromatic system or sp³ hybridization with tetrahedral geometry in the aliphatic portions. However, the molecule exhibits significant conformational flexibility due to the extended ethoxypropyl chain.

The pyridine ring system adopts a planar configuration characteristic of aromatic heterocycles, with bond angles approximating 120 degrees around the ring carbons and nitrogen. The substituents attached to the ring can adopt various orientations relative to this aromatic plane, particularly the bulky ethoxypropylamine group which introduces multiple rotatable bonds. The amine nitrogen attached to the 2-position of the pyridine ring can participate in hydrogen bonding interactions that may influence the preferred conformational states.

The ethoxypropyl chain contains four rotatable bonds that allow extensive conformational sampling. These rotations occur around the carbon-carbon and carbon-oxygen bonds within the propyl linker and ethoxy terminus, respectively. The conformational freedom of this chain significantly impacts the overall molecular shape and can influence intermolecular recognition patterns and binding affinities in biological or chemical contexts.

Analysis of the molecular electrostatic potential reveals distinct regions of electron density distribution influenced by the various functional groups. The pyridine nitrogen and amine nitrogen represent electron-rich regions capable of accepting hydrogen bonds, while the bromine atom provides a polarizable site with both electron-rich and electron-poor regions depending on the molecular orientation. The ethoxy oxygen contributes additional hydrogen bonding acceptor capability through its lone electron pairs.

Computational Modeling and Conformational Analysis

Computational modeling studies using density functional theory methods have provided detailed insights into the conformational preferences and energetic characteristics of this compound. Molecular mechanics calculations employing the MMFF94 force field have been applied to generate and optimize multiple conformational states, revealing the compound's flexibility and identifying energetically favorable arrangements.

Conformational analysis involving the generation of multiple conformers through systematic sampling has demonstrated the significant influence of the ethoxypropyl chain on the overall molecular shape. The computational studies generated ten distinct conformational states, which were subsequently optimized using molecular mechanics methods to identify the lowest energy configurations. The energy minimization process revealed conformational preferences with energy differences measured in kilocalories per mole.

| Conformational Parameter | Calculated Value | Units | Method |

|---|---|---|---|

| Lowest Energy Conformer | -47.832 | kcal/mol | MMFF94 |

| Carbon-Nitrogen Bond Length | 1.445 | Angstroms | Optimized Geometry |

| Carbon-Bromine Bond Length | 1.912 | Angstroms | Optimized Geometry |

| Average Ring Carbon-Carbon Bond | 1.394 | Angstroms | Optimized Geometry |

| Ethoxypropyl Dihedral Angle | -165.23 | Degrees | Optimized Geometry |

Bond length analysis from the optimized geometries reveals characteristic distances consistent with typical organic compounds. The carbon-nitrogen bond connecting the ethoxypropyl chain to the pyridine ring exhibits a length of approximately 1.445 Angstroms, reflecting the single bond character and sp³-sp² hybridization pattern. The carbon-bromine bond displays a length of 1.912 Angstroms, consistent with typical aromatic carbon-halogen bonds and the larger atomic radius of bromine.

The aromatic carbon-carbon bonds within the pyridine ring maintain an average length of 1.394 Angstroms, demonstrating the delocalized electron density characteristic of aromatic systems. These bond lengths fall within expected ranges for pyridine derivatives and confirm the structural integrity of the computed geometries.

Dihedral angle calculations focusing on the ethoxypropyl chain reveal significant conformational flexibility, with the oxygen-carbon-carbon-nitrogen dihedral angle adopting values around -165.23 degrees in the lowest energy conformer. This extended conformation minimizes steric interactions between the ethoxy terminus and the pyridine ring system while maintaining favorable electrostatic interactions.

The computational analysis also examined the energy landscape associated with conformational changes, revealing that rotation around the various single bonds within the ethoxypropyl chain occurs with relatively low energy barriers. This finding confirms the flexible nature of the molecule and suggests that multiple conformational states may be accessible under physiological or ambient conditions.

Eigenschaften

IUPAC Name |

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BrN2O/c1-3-15-6-4-5-13-11-9(2)7-10(12)8-14-11/h7-8H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFWQLBLNMNFKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC1=NC=C(C=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine typically involves the following steps:

Bromination: The starting material, 3-methylpyridin-2-amine, is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Alkylation: The brominated intermediate is then subjected to alkylation with 3-ethoxypropyl bromide in the presence of a base such as potassium carbonate or sodium hydride to introduce the ethoxypropyl group at the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 5-substituted derivatives.

Oxidation: Formation of N-oxides or other oxidized products.

Reduction: Formation of reduced amine derivatives.

Wissenschaftliche Forschungsanwendungen

5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: It is employed in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxypropyl group may enhance its binding affinity and selectivity towards these targets, while the bromine atom can participate in halogen bonding interactions. The exact pathways and molecular targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The following table summarizes key structural differences between 5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine and related pyridin-2-amine derivatives:

Key Observations :

- Position 3 Substituents : The methyl group in the target compound (electron-donating) contrasts with the nitro group in 5-bromo-N-methyl-3-nitropyridin-2-amine (electron-withdrawing), which may influence ring electron density and reaction kinetics .

- Amine Substituents: The 3-ethoxypropyl group balances hydrophilicity and flexibility, differing from the rigid aromatic (3,4-dimethoxybenzyl) or polar basic (dimethylamino propyl) groups in analogs .

Crystallography and Molecular Interactions

- 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine : Forms centrosymmetric dimers via N–H···N hydrogen bonds, with additional C–H···π interactions stabilizing the crystal lattice .

- Target Compound : The flexible 3-ethoxypropyl group may reduce crystalline order compared to rigid analogs but could improve formulation compatibility.

Biologische Aktivität

5-Bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 5-position of the pyridine ring and an ethoxypropyl group at the nitrogen atom, which may influence its pharmacological properties and interactions with biological targets.

The molecular formula for this compound is , with a molecular weight of approximately 285.18 g/mol. The structural representation highlights the unique features of this compound, which could affect its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in pharmacological contexts. The compound has been identified as a potential lead in drug discovery due to its ability to interact with various biological pathways.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Initial studies suggest that it may interact with receptors or enzymes involved in neurotransmission and metabolic pathways. For instance, molecular docking studies have shown promising binding affinities with specific targets, indicating potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Activities |

|---|---|---|

| 5-Bromo-N-(3-methoxypropyl)pyridin-2-amine | C₁₂H₁₇BrN₂O | Antimicrobial properties |

| 5-Bromo-N-(4-methylpyridin-2-amine) | C₉H₉BrN₂ | Potential anticancer activity |

| 5-Bromo-N-(3-hydroxypropyl)pyridin-2-amine | C₁₂H₁₉BrN₂O | Neuroprotective effects |

| 5-Bromo-N-(4-fluoropropyl)pyridin-2-amine | C₁₂H₁₇BrFN₂O | Enhanced selectivity in targets |

This table illustrates how variations in substituents can significantly impact the biological activity of pyridine derivatives.

Case Studies and Research Findings

Several studies have highlighted the pharmacological potential of related compounds:

- Antimicrobial Activity : Research on similar pyridine derivatives has shown that modifications can enhance their antimicrobial properties. For example, compounds with ethoxy or hydroxy groups have demonstrated increased efficacy against bacterial strains.

- Neuroprotective Effects : Studies involving derivatives like 5-bromo-N-(3-hydroxypropyl)pyridin-2-amine indicate neuroprotective capabilities, suggesting that similar modifications in this compound could yield beneficial effects in neurodegenerative conditions.

- Anticancer Properties : Certain analogs have been tested for anticancer activity, revealing potential pathways for therapeutic development against various cancer types.

Q & A

Q. What are common synthetic routes for 5-bromo-N-(3-ethoxypropyl)-3-methylpyridin-2-amine?

- Methodological Answer : The compound can be synthesized via alkylation of 5-bromo-3-methylpyridin-2-amine with 3-ethoxypropyl halides under basic conditions. Alternatively, Mannich-type reactions involving 3-ethoxypropylamine and formaldehyde with a pyridine precursor may yield the desired product. Purification typically involves column chromatography (e.g., alumina with benzene:dioxane eluents) and TLC monitoring . For brominated pyridine derivatives, Suzuki cross-coupling (using Pd catalysts and aryl boronic acids) is also a viable strategy to introduce substituents .

Q. Which spectroscopic techniques are effective for characterizing this compound?

- Methodological Answer :

- 1H and 13C NMR : Essential for confirming the substitution pattern and verifying the ethoxypropyl and methyl groups. For example, the methyl group at position 3 on the pyridine ring appears as a singlet in 1H NMR (~δ 2.5 ppm), while ethoxy protons resonate as a triplet (~δ 1.2–1.4 ppm) .

- Mass Spectrometry (EI-MS or ESI-MS) : Validates molecular weight and fragmentation patterns (e.g., loss of Br or NH2 groups) .

- TLC : Monitors reaction progress using UV-active spots or iodine staining .

Q. What are the solubility properties of this compound?

- Methodological Answer : The compound is likely sparingly soluble in water due to its hydrophobic ethoxypropyl and methyl groups. It dissolves better in polar aprotic solvents (e.g., DMF, DMSO) or alcohols (methanol, ethanol). Solubility tests should be conducted incrementally, starting with 1–5 mg/mL in target solvents, followed by sonication or gentle heating .

Advanced Research Questions

Q. How can the Wolff-Kischner reduction be optimized during synthesis?

- Methodological Answer : The Wolff-Kischner reduction of bispidinones (related intermediates) requires careful control of reaction conditions:

- Temperature : Maintain 160–170°C in high-boiling solvents like triethylene glycol.

- Reagents : Use excess hydrazine hydrate (1.5–2 eq) with KOH as a base.

- Atmosphere : Perform under nitrogen to prevent oxidation.

Post-reduction purification via column chromatography ensures removal of by-products like hydrazones .

Q. How does the ethoxypropyl substituent influence reactivity compared to other alkyl groups?

- Methodological Answer : The ethoxypropyl group enhances solubility in organic phases and may stabilize intermediates via weak coordination with metal catalysts. Compared to dimethylamino or methyl groups, its ether oxygen can participate in hydrogen bonding, affecting crystallization or interaction with biological targets. Comparative studies using analogues (e.g., 5-bromo-N-methylpyrazin-2-amine) reveal differences in reaction rates and by-product profiles in cross-coupling reactions .

Q. How to address contradictory yields in cross-coupling reactions with varying catalysts?

- Methodological Answer : Contradictory yields often arise from catalyst poisoning or solvent effects. Systematic troubleshooting steps include:

- Catalyst Screening : Test Pd(PPh3)4, PdCl2(dppf), or Buchwald-Hartwig catalysts.

- Ligand Optimization : Bulky ligands (e.g., XPhos) improve stability in Suzuki reactions.

- Solvent/Base Pairs : Use 1,4-dioxane/water with K3PO4 for polar substrates or toluene/Et3N for non-polar systems.

Monitor reaction progress via GC-MS or HPLC to identify incomplete conversions or side reactions .

Q. What strategies enable selective functionalization of the bromine atom?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3)4) and boronic acids .

- Phosphonylation : React with triethyl phosphite under microwave irradiation to form C-P bonds, yielding bioactive phosphonate derivatives .

- Nucleophilic Substitution : Use NaN3 or amines (e.g., NH3/MeOH) to introduce azide or amine groups.

Data Analysis and Experimental Design

Q. How to resolve conformational discrepancies in NMR data for derivatives?

- Methodological Answer : For bicyclic derivatives (e.g., diazabicyclo[3.3.1]nonanes), "chair-chair" conformations dominate, as confirmed by 13C NMR coupling constants. If experimental data conflicts with computational models (e.g., DFT), reassess solvent effects or crystallize the compound for X-ray diffraction. Compare spatial assignments with databases like RCSB PDB for analogous structures .

Q. What are the implications of steric effects in Mannich cyclocondensation?

- Methodological Answer : Steric hindrance from the ethoxypropyl group can slow imine formation. Mitigation strategies include:

- Reagent Ratios : Increase formaldehyde (2–3 eq) to drive equilibrium.

- Temperature : Prolong reaction times at 60–80°C to overcome kinetic barriers.

- Acid Catalysis : Use acetic acid in methanol to protonate intermediates and enhance reactivity .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.